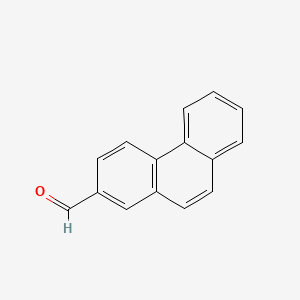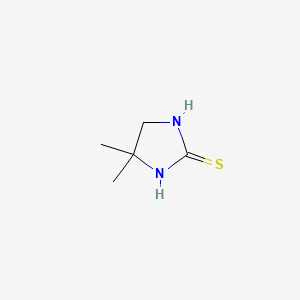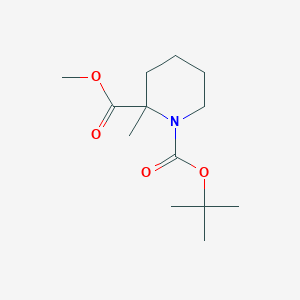
1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate is a chemical compound with the CAS Number: 470668-97-4 . It has a molecular weight of 257.33 and its IUPAC name is 1-tert-butyl 2-methyl 2-methyl-1,2-piperidinedicarboxylate .
Synthesis Analysis
The synthesis of this compound involves the use of N-BOC-piperidine-2-carboxylic acid methyl ester and iodomethane in tetrahydrofuran . After cooling to 0°C, a tetrahydrofuran solution of lithium diisopropylamide is added dropwise . After stirring for 3 hours, the reaction solution is poured into a saturated ammonium chloride solution, extracted with ethyl acetate, and the organic phase is concentrated . The product is then purified by column chromatography to obtain the title compound .Molecular Structure Analysis
The InChI Code of this compound is 1S/C13H23NO4/c1-12(2,3)18-11(16)14-9-7-6-8-13(14,4)10(15)17-5/h6-9H2,1-5H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 257.33 . It is a solid or semi-solid or liquid or lump in physical form . The storage temperature is 2-8°C in a sealed, dry environment .Applications De Recherche Scientifique
Decomposition and Environmental Applications
- Decomposition of Methyl Tert-Butyl Ether : A study by Hsieh et al. (2011) discussed the decomposition of methyl tert-butyl ether (MTBE) using a cold plasma reactor. This research could be relevant due to the structural similarities between MTBE and the compound , suggesting potential applications in environmental remediation or chemical decomposition processes (Hsieh et al., 2011).
Bioseparation and Bioremediation
- Three-Phase Partitioning for Bioseparation : Yan et al. (2018) reviewed the use of three-phase partitioning in bioseparation processes, which could be applicable for the separation or purification of compounds structurally similar to 1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate, especially in the context of non-chromatographic bioseparation technologies (Yan et al., 2018).
Synthetic Routes and Chemical Analysis
- Synthetic Routes of Vandetanib : A study by Mi (2015) on the synthetic routes of Vandetanib, a complex organic molecule, could provide insights into the synthesis and applications of complex organic compounds like this compound. This could indicate potential pharmaceutical or chemical synthesis applications (Mi, 2015).
Safety and Hazards
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate. For instance, the compound’s stability may be affected by storage conditions . It is recommended to store the compound in a sealed, dry environment at 2-8°C .
Analyse Biochimique
Biochemical Properties
1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with esterases, leading to the hydrolysis of ester bonds. This interaction is crucial for understanding the compound’s role in metabolic processes and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with specific receptors on the cell surface, thereby altering the downstream signaling cascades .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with enzymes can result in the inhibition of their catalytic activity, thereby affecting the overall metabolic flux. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, which are essential for understanding its therapeutic potential .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there is a threshold effect, where the compound’s efficacy increases with dosage up to a certain point, beyond which toxicity may occur. Understanding the dosage effects is crucial for determining the compound’s safety and therapeutic window .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s metabolism can lead to the formation of metabolites, which may have different biological activities. Additionally, it can affect metabolic flux by altering the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interaction with biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2-methylpiperidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-9-7-6-8-13(14,4)10(15)17-5/h6-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDNLIOSLJNCQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCN1C(=O)OC(C)(C)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459164 |
Source


|
| Record name | METHYL N-BOC-2-METHYLPIPERIDINE-2-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
470668-97-4 |
Source


|
| Record name | METHYL N-BOC-2-METHYLPIPERIDINE-2-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
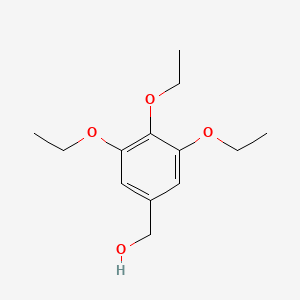
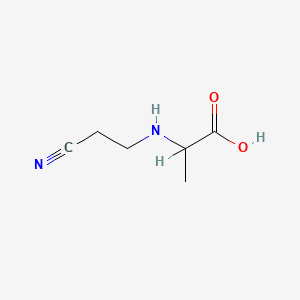

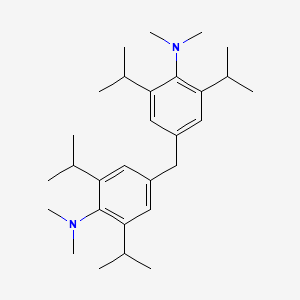
![4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1353007.png)

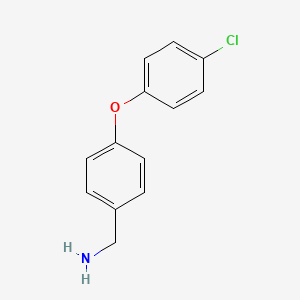
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1353014.png)


